N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to an azetidine ring, which is further connected to a pyrimidin-2-amine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.
Introduction of Benzenesulfonyl Group: The azetidine ring is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the benzenesulfonyl group.
Attachment of Pyrimidin-2-amine: The final step involves the coupling of the benzenesulfonyl-azetidine intermediate with a pyrimidin-2-amine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is used in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:
1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride: This compound has a similar azetidine ring but with a piperazine moiety instead of pyrimidin-2-amine.
4-(3-azetidin-1-yl)pyrimidin-2-amine: This compound shares the pyrimidin-2-amine moiety but lacks the benzenesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-20(19,12-5-2-1-3-6-12)17-9-11(10-17)16-13-14-7-4-8-15-13/h1-8,11H,9-10H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEHTBNZZDNKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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